molecular formula C10H17F2N B1415229 N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine CAS No. 1866063-09-3

N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine

Cat. No.: B1415229
CAS No.: 1866063-09-3
M. Wt: 189.25 g/mol
InChI Key: JCRRGCUAAVNQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine is a useful research compound. Its molecular formula is C10H17F2N and its molecular weight is 189.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical and Environmental Chemistry

Compounds with structures similar to N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine, such as cyclohexanediones and their derivatives, are often subjects of analytical chemistry studies. For instance, the LC-MS/MS study on the degradation processes of nitisinone and its by-products highlights the importance of understanding the stability and degradation pathways of complex organic molecules in various conditions, which can be crucial for both environmental monitoring and pharmaceutical applications (Barchańska et al., 2019).

Advanced Material Science

The chemical functionalities present in this compound suggest potential applications in material science, particularly in the development of novel polymers or coatings. The presence of amine groups, for instance, can facilitate the formation of cross-linked structures, enhancing the material's mechanical strength or chemical resistance. Studies on compounds like 1-methylcyclopropene show how cyclic structures can be used in the preservation of fresh produce, hinting at the versatility of cycloalkanes and amines in creating materials with specific functionalities (Chen et al., 2020).

Catalysis and Synthetic Chemistry

Transition metal-catalyzed reactions involving amines and similar functionalities are pivotal in synthetic chemistry, offering routes to synthesize a wide range of compounds. The review on reductive amination employing hydrogen as the reducing agent showcases the significance of amine functionalities in constructing complex molecules, which could be relevant for designing synthetic pathways involving this compound (Irrgang & Kempe, 2020).

Properties

IUPAC Name

N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2N/c11-10(12)5-3-9(4-6-10)13-7-8-1-2-8/h8-9,13H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRRGCUAAVNQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2CCC(CC2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.